3,4-Diethoxy-5-iodobenzamide

Description

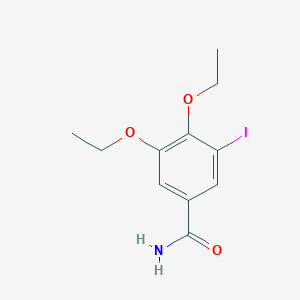

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H14INO3 |

|---|---|

Molecular Weight |

335.14g/mol |

IUPAC Name |

3,4-diethoxy-5-iodobenzamide |

InChI |

InChI=1S/C11H14INO3/c1-3-15-9-6-7(11(13)14)5-8(12)10(9)16-4-2/h5-6H,3-4H2,1-2H3,(H2,13,14) |

InChI Key |

NPUJXIKYCAOLCY-UHFFFAOYSA-N |

SMILES |

CCOC1=C(C(=CC(=C1)C(=O)N)I)OCC |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C(=O)N)I)OCC |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 3,4 Diethoxy 5 Iodobenzamide

Retrosynthetic Analysis of the 3,4-Diethoxy-5-iodobenzamide Molecular Architecture

The 3,4-diethoxy-5-iodobenzoic acid itself can be further disconnected. The iodo group can be introduced onto a 3,4-diethoxybenzoic acid precursor through an electrophilic iodination reaction. The diethoxy groups, in turn, can be formed by the alkylation of a dihydroxybenzoic acid derivative. This step-wise functionalization of a simpler benzene (B151609) scaffold is a common and effective strategy in organic synthesis.

Synthesis of Advanced Intermediates and Precursors

The successful synthesis of this compound hinges on the efficient preparation of key intermediates. This involves the sequential functionalization of a basic aromatic ring.

Preparation of Functionalized Benzene Scaffolds

The synthesis typically commences with a commercially available and appropriately substituted benzene derivative. A common starting material is a dihydroxybenzoic acid, which provides the foundational carboxyl group and the hydroxyl groups necessary for subsequent etherification. Alternatively, starting from a simpler molecule like vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), a series of reactions including methylation and oxidation can be employed to construct the desired 3,4-disubstituted benzoic acid scaffold. researchgate.net

Introduction of Diethoxy Groups onto Aromatic Rings

The introduction of the two ethoxy groups is a critical step. This is typically achieved through a Williamson ether synthesis. In this reaction, a dihydroxybenzoic acid derivative is treated with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base. The base, often a carbonate like potassium carbonate, deprotonates the phenolic hydroxyl groups, forming phenoxides that then act as nucleophiles to attack the ethylating agent. uni-konstanz.de This results in the formation of the desired 3,4-diethoxybenzoic acid.

Regioselective Iodination Strategies

With the diethoxy functionality in place, the next step is the regioselective introduction of an iodine atom at the C-5 position of the aromatic ring. This is an electrophilic aromatic substitution reaction. A common method involves treating the 3,4-diethoxybenzoic acid with iodine in the presence of an oxidizing agent or a catalyst. For instance, a mixture of iodine and silver trifluoroacetate (B77799) can be used to generate a potent electrophilic iodine species, leading to the desired 4,5-diethoxy-2-iodobenzoic acid in good yield. nih.gov Another effective iodinating agent is iodine monochloride (ICl), which can be used under basic conditions to achieve regioselective iodination. researchgate.net

Amidation Reactions for Benzamide (B126) Formation

The final step in the synthesis of this compound is the formation of the amide bond. This can be accomplished through various amidation protocols.

Direct Amidation Protocols

Direct amidation involves the coupling of the 3,4-diethoxy-5-iodobenzoic acid with an amine. However, carboxylic acids are generally unreactive towards amines under mild conditions. Therefore, the carboxylic acid must first be "activated". A common method is to convert the carboxylic acid into a more reactive acyl chloride. This is typically done by treating the benzoic acid derivative with a reagent like oxalyl chloride or thionyl chloride. nih.govnih.gov The resulting highly reactive acyl chloride is then reacted with ammonia (B1221849) or an appropriate amine to form the final benzamide product. nih.gov

Alternatively, various coupling reagents can be used to facilitate the direct amidation of the carboxylic acid without the need to isolate the acyl chloride. Reagents such as bis(2-oxo-3-oxazolidinyl)phosphinic chloride can be employed to promote the formation of the amide bond between the carboxylic acid and an amine under mild conditions. snmjournals.org

Below is a table summarizing key intermediates and reagents in the synthesis:

| Compound Name | Role in Synthesis | Typical Reagents for Formation |

| 3,4-Dihydroxybenzoic acid | Starting material | Commercially available |

| 3,4-Diethoxybenzoic acid | Intermediate | Ethyl iodide, Potassium carbonate |

| 3,4-Diethoxy-5-iodobenzoic acid | Key precursor | Iodine, Silver trifluoroacetate or Iodine monochloride |

| 3,4-Diethoxy-5-iodobenzoyl chloride | Activated intermediate | Oxalyl chloride or Thionyl chloride |

| This compound | Final product | Ammonia or Amine source |

A summary of a representative synthetic route is presented in the following table:

| Step | Reaction | Starting Material | Reagents | Product | Yield |

| 1 | Etherification | 3,4-Dihydroxybenzoic acid | Ethyl iodide, K2CO3 | 3,4-Diethoxybenzoic acid | High |

| 2 | Iodination | 3,4-Diethoxybenzoic acid | I2, Silver trifluoroacetate | 3,4-Diethoxy-5-iodobenzoic acid | ~60% nih.gov |

| 3 | Acyl chloride formation | 3,4-Diethoxy-5-iodobenzoic acid | Oxalyl chloride | 3,4-Diethoxy-5-iodobenzoyl chloride | High |

| 4 | Amidation | 3,4-Diethoxy-5-iodobenzoyl chloride | Ammonia | This compound | Variable |

This structured synthetic approach, grounded in fundamental organic chemistry principles, allows for the efficient and controlled preparation of this compound.

Activated Carboxylic Acid Derivatives for Amide Bond Formation

The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable and requires high temperatures, often leading to side reactions. To achieve amide bond formation under milder conditions, the carboxylic acid is converted into a more reactive species, known as an activated carboxylic acid derivative. This strategy involves replacing the hydroxyl group of the carboxylic acid with a better leaving group.

A classic and robust method is the conversion of the carboxylic acid to an acyl chloride . This is typically accomplished by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). google.com The resulting acyl chloride is highly electrophilic and reacts readily with an amine, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. ijper.org

In modern organic synthesis, a wide array of coupling reagents are employed to activate carboxylic acids in situ, avoiding the isolation of the often-sensitive acyl chloride. These reagents facilitate the amide bond formation in a one-pot procedure. They work by reacting with the carboxylate to form a highly reactive intermediate that is then readily attacked by the amine. Common classes of coupling reagents include:

Carbodiimides : Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. analis.com.my

Guanidinium/Uronium and Phosphonium Salts : These reagents, often based on hydroxybenzotriazole (B1436442) (HOBt) or its more reactive derivatives like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), are highly efficient. Examples include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU, and PyBOP. acs.orgnih.gov These are known for their high reactivity, fast reaction times, and suppression of side reactions, though their cost can be a factor. acs.org

Triazine Derivatives : 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) is an efficient reagent that activates the carboxylic acid by forming a reactive triazinyl ester. wikipedia.org

Boron-Based Reagents : Boron-based compounds, such as 2,2,2-trifluoroethanol-derived borate (B1201080) esters like B(OCH₂CF₃)₃, can effectively mediate direct amidation under relatively mild, neutral conditions. acs.org

The choice of activation method depends on the scale of the reaction, the steric and electronic properties of the substrates, and the desired level of atom economy and "greenness" of the process. acs.org

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired this compound while minimizing reaction time and the formation of byproducts. Key parameters include the solvent system, temperature, and the choice of catalyst. numberanalytics.com

Solvent System Effects on Synthetic Efficiency

The solvent plays a critical role in amide bond formation by solubilizing reactants, stabilizing charged intermediates or transition states, and in some cases, participating in the reaction mechanism. numberanalytics.com

Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), acetonitrile (B52724) (ACN), and tetrahydrofuran (B95107) (THF) are commonly used. analis.com.mynumberanalytics.com Their ability to dissolve a wide range of organic compounds and salts (like those formed from bases or coupling reagent byproducts) makes them suitable choices. The selection of the optimal solvent often requires empirical screening. For example, in a study optimizing a direct N-amidation reaction, anhydrous THF was found to give a superior yield compared to other solvents like dichloromethane (B109758) (DCM) or acetonitrile. analis.com.my

In recent years, there has been a push towards "green" chemistry, leading to the investigation of less conventional solvents. Water has been explored as a reaction medium, often requiring a surfactant such as TPGS-750-M to create micellar conditions where the organic reactants can concentrate and react efficiently. acs.orgacs.org

Table 1: Effect of Solvent on Amide Coupling Yield (Illustrative Example)

| Entry | Solvent | Yield (%) | Reference |

|---|---|---|---|

| 1 | Anhydrous THF | 70.0 | analis.com.my |

| 2 | DCM | 65.4 | analis.com.my |

| 3 | Acetonitrile | 61.3 | analis.com.my |

| 4 | 2-MeTHF | 94 | acs.org |

| 5 | Water (with surfactant) | >99 | acs.org |

This table is illustrative of general findings in amide coupling reactions and not specific to the synthesis of this compound.

Temperature and Pressure Regimes in Reaction Pathways

Temperature is a fundamental parameter that directly influences the rate of reaction. Generally, increasing the temperature accelerates the reaction by providing molecules with sufficient kinetic energy to overcome the activation energy barrier. analis.com.my However, excessively high temperatures can be detrimental, leading to the decomposition of reactants, reagents, or the final product, and can promote the formation of undesired side products. numberanalytics.com

For many modern amide coupling reactions, reactions are run from room temperature to moderately elevated temperatures (e.g., 45-80 °C). acs.orgacs.org Optimization studies often reveal a specific temperature at which the yield is maximized. For instance, one study found 60 °C to be the optimal temperature for a carbodiimide-mediated coupling, with higher temperatures (reflux) leading to a decrease in yield. analis.com.my In enzymatic amidations, temperature is even more critical, as high temperatures can cause irreversible denaturation of the enzyme catalyst. mdpi.com

Pressure is not typically a key parameter for optimization in the synthesis of benzamides from carboxylic acids and amines unless a gaseous reactant or reagent is involved. Standard amide bond formations are usually conducted at atmospheric pressure.

Catalyst Screening and Mechanism in Benzamide Synthesis

While many amide bond formations rely on stoichiometric activating agents, catalytic methods offer improved atom economy and sustainability. Various catalysts have been developed for the direct condensation of carboxylic acids and amines.

Boronic acids have emerged as effective catalysts for direct amidation. They are thought to function by forming a reactive acylborate or similar intermediate with the carboxylic acid, which is then susceptible to nucleophilic attack by the amine. organic-chemistry.org The reaction typically requires the removal of water, often achieved with molecular sieves or azeotropic distillation. Screening of various substituted arylboronic acids has shown that electronic and steric factors are critical, with ortho-iodoarylboronic acids showing exceptional reactivity, allowing the reaction to proceed even at room temperature. organic-chemistry.org

Heterogeneous catalysts provide the advantage of easy separation from the reaction mixture and potential for reuse. Examples include activated alumina (B75360) balls and solid-supported acid catalysts like zirconium tetrachloride immobilized on diatomaceous earth. researchgate.netrsc.org These catalysts provide active sites that facilitate the dehydration reaction between the carboxylic acid and the amine.

Table 2: Screening of Catalysts for Direct Amidation (Illustrative)

| Entry | Catalyst | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | (2-(Thiophen-2-ylmethyl)phenyl)boronic acid | RT, MS 4Å | 99 | organic-chemistry.org |

| 2 | 5-methoxy-2-iodophenylboronic acid (MIBA) | RT, MS 4Å | 98 | organic-chemistry.org |

| 3 | Diatomite earth@IL/ZrCl₄ | Ultrasound, RT | 96 | researchgate.net |

| 4 | Activated Alumina Balls | 160-170 °C, neat | >98 | rsc.org |

This table illustrates the performance of different catalytic systems reported in the literature for general amide synthesis.

The mechanism for boronic acid catalysis is proposed to involve the formation of an equilibrium between the carboxylic acid, amine, and boronic acid catalyst to form various intermediates. A key proposed intermediate is an acylborate, formed from the reaction of a boronate-amine adduct with the carboxylic acid. This intermediate is a highly activated acylating agent, which collapses upon reaction with another molecule of amine to release the amide product and regenerate the catalyst.

Purification Techniques for this compound

After the reaction is complete, the crude product is typically a mixture containing the desired benzamide, unreacted starting materials, reagent byproducts, and any side products formed. Purification is therefore a critical step to isolate this compound in high purity.

Chromatographic Separation Methods

The most common and effective method for the purification of benzamide derivatives in a laboratory setting is column chromatography (often performed as flash chromatography for speed) over a solid stationary phase. google.com

Silica (B1680970) gel is the most widely used stationary phase due to its effectiveness in separating compounds of moderate polarity, its relatively low cost, and its compatibility with a wide range of organic solvents. The principle of separation is based on the differential adsorption of the components of the mixture to the polar silica surface. Non-polar compounds have weaker interactions and elute faster, while more polar compounds, such as the target benzamide with its hydrogen-bonding capabilities, interact more strongly and elute more slowly.

The process involves packing a glass column with a slurry of silica gel in a non-polar solvent. The crude product is then loaded onto the top of the column, and a solvent system (eluent) is passed through the column. A gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) or heptane (B126788) and gradually increasing the proportion of a more polar solvent like ethyl acetate (B1210297), is often used to effectively separate the components. google.com.na Fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the pure product.

For certain applications, especially if the target compound is basic, specialized stationary phases like amine-functionalized silica gel can be used. This can improve peak shape and recovery by minimizing strong, sometimes irreversible, interactions between a basic product and the acidic silanol (B1196071) groups on standard silica. google.com

Recrystallization and Precipitation Strategies

The final step in the synthesis of many organic compounds, including benzamide derivatives, is purification to remove byproducts and unreacted starting materials. Recrystallization and precipitation are common and effective techniques employed to achieve high purity of the final solid product. While specific recrystallization protocols for this compound are not extensively detailed in the available literature, purification strategies for structurally related iodo- and benzamide-containing compounds provide insight into suitable methods. These techniques rely on the principle of differential solubility of the target compound and impurities in a selected solvent or solvent system at varying temperatures.

The process of recrystallization typically involves dissolving the crude product in a suitable solvent at an elevated temperature to create a saturated solution. As the solution slowly cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities tend to remain dissolved in the solvent (mother liquor). The choice of solvent is critical; an ideal solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at a higher temperature.

Precipitation is a related technique where the compound is rapidly forced out of solution, often by adding a non-solvent (an "antisolvent") in which the compound is insoluble, or by a chemical reaction that generates an insoluble product.

Detailed research findings on related molecules demonstrate common practices for purifying iodinated aromatic compounds. For instance, in the synthesis of various substituted iodo-compounds, recrystallization from solvent mixtures like ethyl acetate and petroleum ether is a recurring method. acs.org Similarly, ethanol (B145695) is frequently used for the crystallization of aminobenzamides. nih.gov The purification of 2-amino-5-iodobenzamide, a closely related structure, has been achieved by crystallization from ethanol after its synthesis. nih.gov In another example, the synthesis of 5-iodo-2-aminobenzamide involved treatment with iodine in an aqueous sodium bicarbonate solution, from which the product likely precipitates or is subsequently crystallized. nih.gov

The table below summarizes recrystallization and precipitation data for compounds structurally analogous to this compound, offering a predictive framework for its purification.

| Compound Name | Solvent(s) for Recrystallization/Precipitation | Observations |

| 2-Iodo-4-nitroaniline | Ethyl acetate / Petroleum ether | Resulted in a bright yellow solid. acs.org |

| 2-Methoxy-5-iodobenzaldehyde | Ethyl acetate / Petroleum ether | Produced an off-white solid. acs.org |

| 2,4-Dimethoxy-5-iodobenzaldehyde | Ethyl acetate / Petroleum ether | Resulted in a white solid. acs.org |

| 2-Amino-5-iodoacetophenone | Dichloromethane | Produced a light brown solid. acs.org |

| 2-Amino-5-iodobenzamide | Ethanol | The product was crystallized from ethanol. nih.gov |

| 4-Amino-3-iodobenzoic acid | Methanol / Water / 1 N HCl | Acidification of the reaction mixture with HCl caused a white precipitate to form, which was collected by filtration. core.ac.uk |

Advanced Spectroscopic Characterization and Structural Elucidation of 3,4 Diethoxy 5 Iodobenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Detailed NMR analysis is crucial for the unambiguous assignment of the molecular structure of 3,4-Diethoxy-5-iodobenzamide. This would involve a combination of one-dimensional and two-dimensional NMR techniques.

Proton (¹H) NMR Chemical Shift and Coupling Constant Analysis

No published ¹H NMR data for this compound is currently available. A hypothetical spectrum would be expected to show distinct signals for the aromatic protons and the ethoxy groups. The chemical shifts would be influenced by the electron-withdrawing effects of the iodine atom and the amide group, and the electron-donating effects of the ethoxy groups. Coupling constants between adjacent aromatic protons would provide definitive information on their substitution pattern.

Carbon-13 (¹³C) NMR Spectroscopic Data Interpretation

Specific ¹³C NMR data for this compound has not been reported in the literature. Such data would reveal the chemical environment of each carbon atom in the molecule, including the carbonyl carbon of the amide, the aromatic carbons, and the carbons of the ethoxy groups. The chemical shifts would provide key insights into the electronic structure of the compound.

Two-Dimensional NMR Experiments (COSY, HSQC, HMBC, NOESY)

There are no available reports on 2D NMR studies of this compound. These experiments are essential for a complete structural elucidation:

COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, confirming the connectivity of protons within the aromatic ring and the ethoxy side chains.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, which is critical for assigning the positions of the substituents on the benzene (B151609) ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about through-space proximity of protons, helping to confirm the spatial arrangement of the substituents.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and formula of a compound, as well as for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

HRMS data for this compound is not available in the public domain. An HRMS measurement would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental composition (C₁₁H₁₄INO₃).

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Identification

No MS/MS fragmentation studies for this compound have been published. This technique would involve isolating the molecular ion and subjecting it to collision-induced dissociation to generate characteristic fragment ions. The analysis of these fragments would provide valuable information about the connectivity of the atoms within the molecule, corroborating the structure determined by NMR spectroscopy.

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The resulting spectrum displays absorption bands corresponding to the vibrational modes of specific chemical bonds. For this compound, the IR spectrum provides key insights into its molecular architecture.

The primary amide group (-CONH2) is a prominent feature in the IR spectrum. The N-H stretching vibrations typically appear as two distinct bands in the region of 3350-3180 cm⁻¹, corresponding to the asymmetric and symmetric stretching modes, respectively. The presence of a strong absorption band around 1680-1630 cm⁻¹ is indicative of the C=O stretching vibration, often referred to as the Amide I band. The N-H bending vibration, or the Amide II band, is expected to be observed in the range of 1650-1580 cm⁻¹.

The aromatic ring of the benzamide (B126) moiety also gives rise to characteristic absorption bands. The C-H stretching vibrations of the aromatic ring are typically found just above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring produce a series of bands in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring influences the exact position and intensity of these bands.

The two ethoxy groups (-OCH2CH3) contribute their own characteristic signals. The C-H stretching vibrations of the alkyl chains are observed in the 2980-2850 cm⁻¹ range. A strong, prominent band corresponding to the C-O-C asymmetric stretching vibration is expected between 1260 and 1200 cm⁻¹, while the symmetric stretching vibration appears at a lower frequency, typically around 1050-1000 cm⁻¹.

The carbon-iodine (C-I) bond, due to the heavy iodine atom, will have a stretching vibration at a much lower frequency, typically in the far-infrared region, often below 600 cm⁻¹. The precise identification of this band can sometimes be challenging due to its low energy and potential overlap with other vibrations.

A summary of the expected IR absorption bands for this compound is presented in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide (-CONH₂) | N-H Asymmetric Stretch | 3350 - 3310 |

| N-H Symmetric Stretch | 3180 - 3140 | |

| C=O Stretch (Amide I) | 1680 - 1630 | |

| N-H Bend (Amide II) | 1650 - 1580 | |

| Aromatic Ring | C-H Stretch | > 3000 |

| C=C Stretch | 1600 - 1450 | |

| Ethoxy (-OCH₂CH₃) | C-H Stretch (Alkyl) | 2980 - 2850 |

| C-O-C Asymmetric Stretch | 1260 - 1200 | |

| C-O-C Symmetric Stretch | 1050 - 1000 | |

| Haloalkane (C-I) | C-I Stretch | < 600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Investigation

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The absorption of light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorption (λmax) is characteristic of the molecule's electronic structure.

For this compound, the UV-Vis spectrum is expected to be dominated by electronic transitions within the substituted benzene ring. The benzamide chromophore itself exhibits absorption bands in the UV region. The primary transitions of interest are the π → π* (pi to pi-star) and n → π* (n to pi-star) transitions.

The π → π* transitions, which involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital, are typically high-energy transitions resulting in strong absorption bands. For substituted benzenes, these are often observed as two distinct bands: the E2 band (around 200-230 nm) and the B band (around 250-290 nm). The presence of the ethoxy and iodo substituents on the benzene ring will influence the position and intensity of these bands. The ethoxy groups, being electron-donating, and the iodo group, through its electron-withdrawing inductive effect and electron-donating resonance effect, will cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands compared to unsubstituted benzamide.

The n → π* transition involves the excitation of a non-bonding electron (from the oxygen of the carbonyl group or the nitrogen of the amide group) to an antibonding π* orbital. These transitions are generally of lower energy and have a much lower intensity compared to π → π* transitions. They are often observed as a weak shoulder on the tail of the main absorption bands.

The solvent used for UV-Vis analysis can also influence the spectrum. Polar solvents can interact with the solute molecules, particularly through hydrogen bonding with the amide group, which can affect the energies of the electronic orbitals and lead to shifts in the absorption maxima.

A hypothetical representation of the expected UV-Vis absorption data for this compound is provided below.

| Electronic Transition | Typical Wavelength Range (nm) | Expected Molar Absorptivity (ε) |

| π → π* (E2 band) | 200 - 230 | High |

| π → π* (B band) | 250 - 290 | Moderate |

| n → π* | 290 - 320 | Low |

X-ray Crystallography for Solid-State Molecular Conformation and Packing

The first and often most challenging step in X-ray crystallographic analysis is the growth of high-quality single crystals. For a compound like this compound, several crystallization techniques could be employed. Slow evaporation of a saturated solution is a common and straightforward method. A suitable solvent system would need to be identified, likely involving a moderately polar solvent in which the compound has good solubility at elevated temperatures and lower solubility at room temperature. Solvent combinations, such as ethanol (B145695)/water or acetone/hexane (B92381), could also be explored.

Vapor diffusion is another powerful technique. This involves dissolving the compound in a solvent in which it is readily soluble and placing this solution in a sealed container with a second solvent (the "anti-solvent") in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution gradually reduces the solubility of the compound, promoting slow and controlled crystal growth.

Temperature-gradient methods, where one end of a saturated solution is kept at a slightly higher temperature than the other, can also be used to induce crystallization. Optimization of these protocols would involve systematically varying parameters such as the solvent system, concentration, temperature, and the rate of evaporation or diffusion to obtain crystals of sufficient size and quality for diffraction experiments.

Once a suitable single crystal is obtained, it is mounted on a goniometer and placed in a beam of X-rays. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern of spots. The intensities and positions of these diffracted spots are collected by a detector.

This diffraction data is then processed to determine the unit cell dimensions and the space group of the crystal. The unit cell is the basic repeating unit of the crystal lattice. The space group describes the symmetry elements present in the crystal.

The next step is to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. For a compound containing a heavy atom like iodine, the Patterson method or direct methods are typically successful. The heavy iodine atom scatters X-rays strongly, making it relatively easy to locate its position, which can then be used as a starting point to find the positions of the lighter carbon, oxygen, nitrogen, and hydrogen atoms.

The initial structural model is then refined using a least-squares procedure. This process adjusts the atomic coordinates and thermal parameters to minimize the difference between the observed diffraction data and the data calculated from the model. The quality of the final refined structure is assessed using metrics such as the R-factor and the goodness-of-fit.

A hypothetical table of crystallographic data for this compound is shown below.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1250.7 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.785 |

| R-factor | 0.035 |

The refined crystal structure provides a wealth of information about how this compound molecules interact with each other in the solid state. These intermolecular interactions are crucial in determining the physical properties of the crystal, such as its melting point, solubility, and stability.

Hydrogen bonding is expected to be a dominant intermolecular interaction. The amide group, with its N-H donor and C=O acceptor functionalities, can form robust hydrogen bonds, often leading to the formation of dimers or extended chains and sheets. For instance, pairs of molecules can be linked by N-H···O=C hydrogen bonds to form a centrosymmetric dimer.

Halogen bonding is another important non-covalent interaction that could be present. The iodine atom, with its region of positive electrostatic potential on the outermost surface (the σ-hole), can act as a Lewis acid and interact with a Lewis base, such as the oxygen atom of a carbonyl or ethoxy group, or the nitrogen atom of an amide group on a neighboring molecule. These C-I···O or C-I···N interactions can play a significant role in directing the crystal packing.

Theoretical and Computational Chemistry Studies of 3,4 Diethoxy 5 Iodobenzamide

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure, from which numerous other properties can be derived.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. researchgate.net For 3,4-Diethoxy-5-iodobenzamide, DFT calculations, often employing a hybrid functional like B3LYP with a suitable basis set such as 6-311G(d,p), would be used to determine its most stable three-dimensional arrangement, known as the ground state geometry. researchgate.netresearchgate.net

This optimization process minimizes the total energy of the molecule by adjusting the positions of its atoms. The resulting data would include precise bond lengths, bond angles, and dihedral angles. The presence of the bulky iodine atom and the flexible ethoxy groups would likely lead to a non-planar conformation to minimize steric hindrance. The amide group's orientation relative to the benzene (B151609) ring is a key structural feature, influencing hydrogen bonding capabilities. researchgate.net

Table 1: Illustrative Predicted Geometric Parameters for this compound (Optimized with DFT/B3LYP)

| Parameter | Bond/Atoms | Predicted Value |

|---|---|---|

| Bond Length | C-I | ~2.10 Å |

| Bond Length | C=O (Amide) | ~1.25 Å |

| Bond Length | C-N (Amide) | ~1.36 Å |

| Bond Angle | C-C-I | ~120.5° |

| Bond Angle | O=C-N | ~122.0° |

| Dihedral Angle | C-C-O-C (Ethoxy) | ~178° (anti-periplanar) |

Note: These are representative values based on similar structures and are not from a specific experimental study on this compound.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic agents. dtic.milresearchgate.net The MEP map is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potential values.

For this compound, the MEP surface would show distinct regions:

Negative Potential (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. The most negative potential would be concentrated on the carbonyl oxygen of the amide group and, to a lesser extent, the ether oxygens of the ethoxy groups. dtic.milresearchgate.net

Positive Potential (Blue): These electron-poor regions are attractive to nucleophiles. The most positive regions would be located around the hydrogen atoms of the amide (-NH2) group, making them strong hydrogen bond donors. researchgate.net

Halogen Bonding Site: The iodine atom would exhibit a region of positive potential on its outermost surface, known as a "sigma-hole," making it a potential halogen bond donor. rsc.orgnih.gov This feature is crucial for understanding intermolecular interactions.

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netlibretexts.org The energies of these orbitals and the HOMO-LUMO energy gap (ΔE) are key indicators of a molecule's chemical reactivity and kinetic stability. nih.gov

HOMO: The HOMO represents the ability to donate electrons. In this compound, the HOMO would likely be distributed over the electron-rich aromatic ring and the lone pairs of the ethoxy and iodine substituents. researchgate.net

LUMO: The LUMO represents the ability to accept electrons. The LUMO would likely be localized on the benzamide (B126) moiety, particularly the antibonding π* orbital of the carbonyl group and the aromatic ring. libretexts.org

HOMO-LUMO Gap (ΔE): A small energy gap suggests high chemical reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For a substituted benzamide, this gap would be moderate, indicating reasonable stability.

Table 2: Illustrative Predicted FMO Properties for this compound

| Parameter | Predicted Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.20 | Electron-donating capability |

| LUMO Energy | -1.50 | Electron-accepting capability |

Note: These are representative values based on similar structures and are not from a specific experimental study on this compound.

Molecular Electrostatic Potential (MEP) Surface Analysis

Conformational Analysis and Potential Energy Surface Mapping

The presence of rotatable bonds—specifically the C-O bonds of the two ethoxy groups and the C-C bond connecting the amide group to the ring—means that this compound can exist in multiple conformations. A conformational analysis would systematically rotate these bonds and calculate the energy of each resulting structure.

Plotting these energies creates a Potential Energy Surface (PES) map. The map reveals the lowest-energy conformers (global and local minima) and the energy barriers required for interconversion between them. This analysis is crucial for understanding which shapes the molecule is most likely to adopt and how flexible it is.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Dynamics

While quantum calculations focus on static structures, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. rsc.orgnih.gov An MD simulation of this compound, typically in a simulated solvent environment, would provide insights into its dynamic behavior.

By solving Newton's equations of motion for the system, MD simulations can:

Explore the conformational landscape and observe transitions between different stable shapes.

Analyze the flexibility of the ethoxy side chains and the amide group.

Study the formation and lifetime of intramolecular and intermolecular hydrogen bonds, for instance, between the amide group and a solvent molecule. rsc.org

Computational Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties, which can be used to aid in the interpretation of experimental data.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which can be converted into predicted 1H and 13C NMR chemical shifts. nih.gov These predictions are valuable for assigning peaks in experimental spectra.

Vibrational Spectroscopy (IR & Raman): DFT calculations can determine the vibrational frequencies and intensities of a molecule. researchgate.net These correspond to the peaks in Infrared (IR) and Raman spectra. Key predicted frequencies would include the C=O stretch of the amide (~1680 cm⁻¹), the N-H stretches (~3300-3500 cm⁻¹), the C-O stretches of the ethers (~1250 cm⁻¹), and the C-I stretch (~500-600 cm⁻¹).

Table 3: Illustrative Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Mode of Vibration | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Amide (-NH2) | Symmetric/Asymmetric Stretch | 3350 / 3480 |

| Amide (C=O) | Stretch | 1685 |

| Aromatic C-H | Stretch | 3050 - 3100 |

| Ether (Ar-O-C) | Asymmetric Stretch | 1255 |

| Alkyl C-H | Stretch | 2950 - 2990 |

Note: These are representative values based on similar structures and are not from a specific experimental study on this compound. Predicted frequencies are often systematically scaled to better match experimental data.

In Silico Exploration of Potential Molecular Interactions (General Principles, no specific activity or human data)

The in silico exploration of a molecule's potential interactions is a cornerstone of computational chemistry and drug design. These methods rely on the fundamental principles of quantum mechanics and molecular mechanics to model the behavior of molecules and their interactions with other chemical entities. For this compound, these explorations would focus on understanding its intrinsic properties and how they might govern its interactions in a variety of chemical environments.

General Principles of Molecular Interaction Studies:

The study of molecular interactions through computational methods generally involves several key approaches:

Molecular Modeling and Geometry Optimization: The first step in any computational study is to determine the most stable three-dimensional structure of the molecule. This is typically achieved through geometry optimization, a process that calculates the lowest energy conformation of the molecule. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles of the molecule.

Electronic Property Calculation: Understanding the electronic properties of a molecule is crucial for predicting its reactivity and interaction potential. Methods like Density Functional Theory (DFT) are used to calculate properties such as the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The MEP, for instance, can identify regions of the molecule that are electron-rich (and therefore likely to act as hydrogen bond acceptors) or electron-poor (likely to act as hydrogen bond donors).

Interaction Energy Analysis: When studying the interaction of a molecule with another entity (such as a protein receptor or another small molecule), it is essential to calculate the binding energy and decompose it into its constituent parts. This helps in understanding the driving forces behind the interaction. Common interaction energy components include electrostatic interactions, van der Waals forces, and hydrogen bonding.

Computational Methods Applied to Benzamide Derivatives:

Research on various benzamide derivatives has employed a range of computational techniques to explore their molecular interactions. rsc.orgnih.gov These methods provide a framework for how this compound could be studied.

Density Functional Theory (DFT): DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. nih.gov It is widely used to determine optimized molecular geometries, vibrational frequencies, and electronic properties. For benzamide derivatives, DFT calculations can elucidate intramolecular interactions and the charge distribution across the molecule. researchgate.net

Molecular Docking: This computational technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is often used to predict the binding mode of a small molecule ligand to a protein target. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on their predicted binding affinity.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of molecular systems by simulating the movement of atoms and molecules over time. rsc.orgnih.gov This method can be used to study the stability of a ligand-protein complex, the conformational changes that occur upon binding, and the role of solvent molecules in the interaction.

Illustrative Data from Computational Studies:

The following tables represent the type of data that would be generated from computational studies of this compound. The values presented are hypothetical and for illustrative purposes only, as specific research on this compound is not available.

Table 1: Hypothetical Optimized Geometry Parameters for this compound (Calculated using DFT)

| Parameter | Bond/Angle | Value |

| Bond Length | C-I | ~2.10 Å |

| C-O (ethoxy) | ~1.37 Å | |

| C=O (amide) | ~1.25 Å | |

| C-N (amide) | ~1.34 Å | |

| Bond Angle | O-C-C (ethoxy) | ~115° |

| C-C-I | ~120° | |

| Dihedral Angle | C-C-O-C (ethoxy) | ~175° |

Table 2: Illustrative Interaction Energy Decomposition for a Hypothetical Complex of this compound with a Target Protein (from Molecular Docking)

| Interaction Type | Energy Contribution (kcal/mol) |

| van der Waals Energy | -5.8 |

| Electrostatic Energy | -3.2 |

| Hydrogen Bond Energy | -2.5 |

| Total Binding Energy | -11.5 |

Table 3: Key Molecular Descriptors for this compound (Predicted in silico)

| Descriptor | Predicted Value |

| Molecular Weight | 335.14 g/mol |

| LogP | ~3.5 |

| Number of Hydrogen Bond Donors | 1 |

| Number of Hydrogen Bond Acceptors | 3 |

| Polar Surface Area | ~60 Ų |

These tables illustrate how computational chemistry can provide detailed, quantitative information about a molecule's structure, properties, and interactions. Such data is invaluable for understanding the fundamental chemical behavior of a compound like this compound and for guiding further experimental research. The study of intermolecular forces, such as hydrogen bonds and van der Waals interactions, is particularly important, as these forces are often the primary drivers of molecular recognition and binding events. rsc.orgmdpi.combohrium.com

Chemical Reactivity and Derivatization Strategies for 3,4 Diethoxy 5 Iodobenzamide

Reactions Involving the Aromatic Ring System

The reactivity of the benzene (B151609) ring in 3,4-Diethoxy-5-iodobenzamide is dictated by the electronic effects of its substituents: two electron-donating ethoxy groups (-OEt), an electron-withdrawing amide group (-CONH2), and a deactivating iodo group (-I). The ethoxy groups are strongly activating and ortho-, para-directing due to their +M (mesomeric) effect, which involves the donation of lone pair electrons to the aromatic system. wikipedia.org The amide group is a deactivating, meta-directing group due to its -I (inductive) and -M effects. wikipedia.org The iodine atom is deactivating due to its -I effect but is ortho-, para-directing because of its +M effect. wikipedia.org The interplay of these substituent effects governs the regioselectivity of electrophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution Reactions

The two ethoxy groups strongly activate the aromatic ring towards electrophilic attack. wikipedia.org Their ortho-, para-directing influence, combined with the ortho-, para-directing effect of the iodine atom, and the meta-directing effect of the amide group, leads to a predictable pattern of substitution. The position C-6 is the most sterically accessible and electronically activated site for incoming electrophiles. The positions C-2 is also activated but is more sterically hindered.

While specific examples of electrophilic aromatic substitution on this compound are not extensively documented in the reviewed literature, the iodination of analogous compounds like 2,4-dimethoxybenzaldehyde (B23906) demonstrates the principle. In the presence of an iodinating agent, substitution occurs at the position para to the strongly activating methoxy (B1213986) group. acs.org By analogy, further electrophilic substitution on this compound, such as nitration or halogenation, would be expected to occur preferentially at the C-6 position.

Palladium-Catalyzed Cross-Coupling Reactions at the Iodine Moiety

The carbon-iodine bond in this compound is a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds via palladium-catalyzed cross-coupling reactions. Aryl iodides are highly reactive substrates in these transformations due to the relatively weak C-I bond, which facilitates oxidative addition to the palladium(0) catalyst. olemiss.edu

Suzuki-Miyaura Cross-Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a powerful method for creating biaryl structures by reacting an aryl halide with an organoboron reagent, typically an arylboronic acid or its ester, in the presence of a palladium catalyst and a base. researchgate.netorganic-chemistry.org The general catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with the boronic acid (activated by the base), and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. researchgate.net

This compound is an excellent candidate for Suzuki-Miyaura coupling reactions. A variety of aryl and heteroaryl boronic acids can be coupled at the C-5 position to generate a diverse library of 5-aryl-3,4-diethoxybenzamide derivatives. Standard conditions for such transformations often employ catalysts like Pd(PPh3)4 or Pd(OAc)2 with a phosphine (B1218219) ligand, and bases such as K2CO3, K3PO4, or Na2CO3 in solvents like dioxane, toluene, or aqueous mixtures. nih.govnih.govresearchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides

| Catalyst / Precursor | Ligand | Base | Solvent | Temperature (°C) | Reference |

| Pd(OAc)2 | RuPhos | K2CO3 | Toluene/H2O | 85 | acs.org |

| Na2PdCl4 | sSPhos | K2CO3 | Acetonitrile (B52724)/H2O | 37 | nih.gov |

| Pd(OAc)2 | TPPTS | - | - | 70 | nih.gov |

| Pd(PPh3)4 | - | - | Aqueous | - | nih.gov |

Heck and Sonogashira Reactions for C-C Bond Formation

Heck Reaction: The Heck reaction couples aryl halides with alkenes to form substituted alkenes. masterorganicchemistry.comlibretexts.org The reaction typically proceeds with a palladium catalyst, a base (often a tertiary amine like triethylamine), and sometimes a phosphine ligand. masterorganicchemistry.com The intramolecular Heck reaction of an N-allyl-2-iodobenzamide derivative has been reported to proceed via regioselective cyclization, demonstrating the utility of this reaction for constructing cyclic structures. ijper.org this compound can be expected to react with a variety of alkenes under Heck conditions to yield 5-alkenyl-3,4-diethoxybenzamide derivatives. The choice of catalyst, ligand, and reaction conditions can influence the regioselectivity and stereoselectivity of the alkene addition. nih.gov

Sonogashira Reaction: The Sonogashira reaction is a highly efficient method for the formation of a C(sp2)-C(sp) bond through the coupling of an aryl halide with a terminal alkyne. organic-chemistry.orgresearchgate.net This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org Copper-free Sonogashira protocols have also been developed. nih.gov Iodobenzamides have been successfully employed in Sonogashira couplings to synthesize various substituted alkynyl benzamides. acs.orgacs.org Therefore, this compound is expected to readily undergo Sonogashira coupling with a wide range of terminal alkynes to produce 5-alkynyl-3,4-diethoxybenzamide derivatives.

Table 2: Typical Catalytic Systems for Sonogashira Coupling of Aryl Iodides

| Catalyst / Precursor | Co-catalyst | Base | Solvent | Temperature (°C) | Reference |

| Pd(PPh3)4 | CuI | Et3N | Toluene | 55 | acs.org |

| PdCl2(PPh3)2 | CuI | Et3N | - | Room Temp. | organic-chemistry.org |

| NiCl2 | - | - | DMAc | 25 | nih.gov |

| Pd(acac)2 | - | PPh3 | - | - | researchgate.net |

Transformations of the Amide Functional Group

The amide functional group in this compound can undergo several important transformations, including hydrolysis, reduction, and dehydration.

Hydrolysis: The amide can be hydrolyzed to the corresponding carboxylic acid, 3,4-diethoxy-5-iodobenzoic acid, under either acidic or basic conditions. uwi.edujst.go.jprsc.org The rate of hydrolysis is influenced by the electronic nature of the substituents on the aromatic ring. uwi.edu

Reduction: The amide group can be reduced to a primary amine, (3,4-diethoxy-5-iodophenyl)methanamine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3). google.com.sb Catalytic methods for amide reduction have also been developed, offering greater chemoselectivity. ambeed.com

Dehydration to Nitrile: The primary amide can be dehydrated to form the corresponding nitrile, 3,4-diethoxy-5-iodobenzonitrile. This transformation is typically achieved using dehydrating agents such as phosphorus pentoxide (P2O5), thionyl chloride (SOCl2), or oxalyl chloride. solubilityofthings.com The synthesis of related benzonitriles from benzamides is a well-established procedure in organic synthesis.

Hydrolysis and Transamidation Reactions

Reactions Involving the Ether Linkages

The two ethoxy groups on the aromatic ring of this compound are generally stable ether linkages. However, they can be cleaved under harsh reaction conditions, typically involving strong acids like hydrogen bromide (HBr) or hydrogen iodide (HI). This cleavage would result in the formation of the corresponding dihydroxy-iodobenzamide. For instance, demethylation of similar dimethoxy-bromobenzoic acid derivatives has been shown to yield dihydroxybenzoic acids. researchgate.net

Synthesis of Analogues and Derivatives with Modified Substituents

The structural scaffold of this compound allows for extensive modification at several positions to create a diverse library of analogues.

Exploration of Different Alkoxy Chains

The ethoxy groups at the 3 and 4 positions can be replaced with other alkoxy chains of varying lengths and branching. This is typically achieved by starting with the corresponding dihydroxybenzoic acid and performing an alkylation reaction with the appropriate alkyl halide. For example, the synthesis of 1,4-diethoxy-2,5-diiodobenzene involves the alkylation of hydroquinone (B1673460) with ethyl iodide. uni-konstanz.de This strategy allows for the systematic exploration of how the lipophilicity and steric bulk of the alkoxy groups influence the compound's properties.

Introduction of Diverse Groups on the Aromatic Ring

The aromatic ring of this compound presents opportunities for further substitution. The iodine atom itself can be replaced through various cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. The synthesis of indenoisoquinoline derivatives, for example, can start from 2-iodobenzamide. researchgate.net Additionally, electrophilic aromatic substitution reactions could potentially introduce other functional groups onto the ring, although the directing effects of the existing substituents would need to be considered. The iodination of substituted benzaldehydes and benzoic acids is a common method for introducing iodine onto an aromatic ring. acs.org

Modifications at the Amide Nitrogen

The primary amide group provides a reactive handle for introducing a wide range of substituents at the nitrogen atom. This is commonly achieved by reacting the corresponding acid chloride (3,4-diethoxy-5-iodobenzoyl chloride) with a primary or secondary amine. This approach has been used to synthesize a vast number of N-substituted benzamide (B126) analogues. fda.gov.twacs.org For example, the synthesis of epidepride (B19907) involves the reaction of 5-iodo-2,3-dimethoxybenzoyl chloride with (S)-(-)-2-aminomethyl-1-ethylpyrrolidine. fda.gov.tw This allows for the introduction of various alkyl, aryl, and heterocyclic moieties, significantly diversifying the chemical space around the core benzamide structure. nih.govnih.gov

In Vitro Mechanistic Investigations and Molecular Interaction Studies of 3,4 Diethoxy 5 Iodobenzamide

Ligand-Target Binding Studies in Cell-Free and Recombinant Protein Systems

No studies detailing the binding affinity, selectivity, or specific molecular targets of 3,4-Diethoxy-5-iodobenzamide in cell-free or recombinant protein systems were identified.

Enzyme Kinetics and Inhibition Assays with Purified Enzymes

No data from enzyme kinetics or inhibition assays involving this compound and purified enzymes are available in the searched literature. Therefore, parameters such as IC₅₀, Kᵢ, or the mechanism of enzyme inhibition cannot be reported.

Biophysical Characterization of Protein-Ligand Interactions (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

No biophysical studies using techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or similar methods to characterize the interaction between this compound and any protein target have been published.

Elucidation of Molecular Pathways in Isolated Cellular Components

There is no available research on the effects of this compound on molecular pathways in isolated cellular components, such as mitochondria or microsomes.

Cellular Assays for Investigating Fundamental Molecular Responses in In Vitro Models (Cell Lines)

While general protocols for cellular assays are well-established, sigmaaldrich.combroadpharm.com no specific studies applying these to this compound were found.

Cellular Proliferation and Viability Assays

No data on the effects of this compound on the proliferation or viability of any cell lines have been reported.

Advanced Analytical Methodologies for 3,4 Diethoxy 5 Iodobenzamide

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatographic methods are central to the analytical workflow of 3,4-Diethoxy-5-iodobenzamide, enabling the separation of the main compound from impurities and its precise quantification.

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the purity assessment and quantitative analysis of this compound. The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.

For substituted benzamides, reversed-phase HPLC is a common and effective approach. oup.comnih.gov A C18 column is frequently the stationary phase of choice due to its versatility in separating compounds with moderate polarity. oup.comsnmjournals.org The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. fda.gov.twnih.gov The pH of the buffer can be adjusted to control the ionization state of the analyte and improve peak shape and retention. For instance, a mobile phase of methanol, acetonitrile, and an ammonium (B1175870) acetate (B1210297) buffer (pH 7.0) has been successfully used for a related iodinated dimethoxybenzamide. fda.gov.twnih.gov

Method validation is a critical step to ensure the reliability of the HPLC method. This process involves demonstrating the method's specificity, linearity, accuracy, precision, and robustness. A study on a similar substituted benzamide (B126) demonstrated good linearity over a concentration range of 1–100 μg/mL. nih.gov The accuracy of such methods is often high, with relative errors of less than 2%, and the reproducibility, as indicated by the relative standard deviation (RSD), is typically around 5%. nih.gov

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase | Acetonitrile : 0.1 M Ammonium Acetate (pH 7.0) (45:55 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210-320 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

This table presents a hypothetical but representative set of HPLC conditions based on methods for structurally related compounds. snmjournals.orgfda.gov.twnih.govnih.gov

Gas Chromatography (GC) is generally suitable for the analysis of volatile and thermally stable compounds. Benzamides, including this compound, are typically polar and non-volatile, making direct GC analysis challenging. Therefore, a derivatization step is often necessary to convert the analyte into a more volatile and thermally stable form. sigmaaldrich.com

Silylation is a common derivatization technique where active hydrogens in the molecule are replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used for this purpose. sigmaaldrich.com The resulting derivatives are more volatile and exhibit improved chromatographic behavior.

The derivatized sample is then injected into the GC system, where it is separated on a capillary column, often with a non-polar stationary phase like a 5% phenyl-methylpolysiloxane. The separated components are then detected, commonly by a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for identification.

Table 2: Potential GC Method Parameters for Derivatized this compound

| Parameter | Condition |

| Derivatization Reagent | MTBSTFA in Acetonitrile |

| Reaction Conditions | 100 °C for 4 hours |

| Column | SLB™-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 10 °C/min, hold 5 min |

| Detector | Mass Spectrometer (MS) |

This table outlines a plausible GC method for the analysis of a derivatized form of the target compound, based on general principles of GC analysis for similar functional groups. sigmaaldrich.comphcogj.com

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Hyphenated Techniques for Complex Mixture Analysis and Trace Detection

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, offer enhanced analytical power for complex samples and trace-level detection.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that is invaluable for the analysis of this compound, especially in complex matrices or when trace-level quantification is required. This method combines the separation capabilities of HPLC with the mass analysis capabilities of tandem mass spectrometry.

In LC-MS/MS, the eluent from the HPLC column is introduced into the mass spectrometer's ion source, where the analyte molecules are ionized. Electrospray ionization (ESI) is a commonly used soft ionization technique for polar molecules like benzamides, often operated in positive ion mode. fda.gov.twvu.edu.au The precursor ion (the molecular ion or a protonated adduct) of this compound is then selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), provides excellent specificity and reduces background noise. fda.gov.tw

A study on a related iodinated benzamide, epidepride (B19907), utilized LC-MS/MS to identify degradation products, demonstrating the power of this technique in stability studies. fda.gov.twnih.gov The fragmentation pathways can be elucidated to confirm the structure of the parent compound and identify any impurities or degradants.

Table 3: Anticipated LC-MS/MS Parameters for this compound

| Parameter | Condition |

| LC System | UHPLC with a C18 column |

| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | To be determined (Expected [M+H]⁺) |

| Product Ions (m/z) | To be determined based on fragmentation studies |

This table provides a projected set of LC-MS/MS parameters, drawing on established methods for similar analytes. fda.gov.twvu.edu.aumdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS. As with GC analysis, derivatization of this compound would likely be required prior to GC-MS analysis. sigmaaldrich.com

Following separation on the GC column, the derivatized analyte enters the mass spectrometer, where it is typically ionized by electron impact (EI). The resulting mass spectrum, which shows the molecular ion and characteristic fragment ions, serves as a chemical fingerprint for the compound. This allows for unambiguous identification by comparing the obtained spectrum with a library of known spectra or by interpreting the fragmentation pattern. GC-MS is particularly useful for identifying volatile impurities that may be present in the sample.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Spectrophotometric Methods for Quantitative Determination

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantitative determination of compounds that absorb ultraviolet or visible light. Substituted benzamides typically exhibit strong UV absorbance due to the presence of the aromatic ring and the amide chromophore. tandfonline.com

To perform a quantitative analysis, a solution of this compound is prepared in a suitable solvent, and its absorbance is measured at the wavelength of maximum absorption (λmax). The concentration of the compound can then be determined using a calibration curve constructed by measuring the absorbance of a series of standard solutions of known concentrations. The λmax for related benzamides is often found in the range of 210 nm to 320 nm. nih.govtandfonline.com

While not as selective as chromatographic methods, spectrophotometry can be a valuable tool for routine quality control and for determining the concentration of pure samples of this compound.

Electrochemical Methods for Detection and Characterization

The electrochemical behavior of this compound is of significant interest for developing sensitive and selective analytical methods for its quantification and for understanding its redox properties. While direct electrochemical studies on this specific compound are not extensively documented in publicly available literature, its structural features—an iodinated aromatic ring, a benzamide moiety, and ethoxy groups—allow for a comprehensive analysis based on the well-established electrochemical behavior of analogous compounds. The primary electrochemical processes anticipated for this molecule are the reductive cleavage of the carbon-iodine bond and the oxidative transformation of the substituted aromatic ring.

The detection and characterization of this compound can be effectively achieved using various voltammetric techniques, such as Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Square-Wave Voltammetry (SWV). These methods offer high sensitivity, rapid analysis, and relatively low instrumentation cost. The choice of electrode material, supporting electrolyte, and pH are critical parameters that must be optimized to achieve selective and sensitive measurements.

Reductive Analysis: Cleavage of the Carbon-Iodine Bond

The carbon-iodine (C-I) bond is the most electrochemically active site for reduction within the this compound structure. The electrochemical reduction of aryl iodides is a well-documented process that proceeds via the transfer of an electron to the molecule, forming a radical anion. pku.edu.cn This intermediate species is unstable and rapidly undergoes cleavage of the C-I bond to produce an aryl radical and an iodide ion. pku.edu.cn This process is generally irreversible.

Cyclic voltammetry can be employed to characterize this reduction. A typical CV scan of an aryl iodide shows a single, irreversible reduction peak corresponding to the cleavage of the C-I bond. pku.edu.cn Studies on iodo-substituted nitroimidazoles have shown that the introduction of an iodine substituent facilitates the reduction of the molecule by diminishing the electronic density on the electroactive group. researchgate.net A similar effect can be anticipated for this compound, where the iodine atom represents a primary site for electrochemical reduction.

Oxidative Analysis: Role of the Substituted Ring and Amide Group

The anodic oxidation of this compound is expected to occur at the diethoxy-substituted benzene (B151609) ring. The ethoxy groups are strong electron-donating groups that increase the electron density of the aromatic system, making it more susceptible to oxidation. Electrochemical oxidation of alkoxy-substituted aromatic compounds has been shown to proceed via the formation of a phenoxonium ion, which can then react with nucleophiles present in the solution. beilstein-journals.org For instance, the anodic ethoxylation of acetanilide (B955) has been successfully carried out to introduce an ethoxy group onto the aromatic ring. researchgate.net

Advanced Voltammetric Techniques for Quantification

For quantitative analysis, differential pulse voltammetry (DPV) and square-wave voltammetry (SWV) are preferred over CV due to their superior sensitivity and better resolution, which results from effective discrimination against non-faradaic (capacitive) currents. These techniques are particularly useful for trace-level detection in various matrices.

An electroanalytical method developed for the related compound Rafoxanide using square-wave stripping voltammetry (SWSV) on a titanium dioxide nanoparticles/multi-walled carbon paste electrode (TiO₂ NPs/MWCNTPE) demonstrates the potential for sensitive detection. researchgate.net This method achieved a low limit of detection and was applied successfully for analysis in water samples. researchgate.net A similar approach could be adapted for this compound.

The table below summarizes hypothetical and analogous experimental parameters for the electrochemical analysis of this compound, based on data from structurally similar compounds.

Table 1: Electrochemical Parameters for the Analysis of this compound and Analogous Compounds

| Parameter | Reductive Method (Analog: Aryl Iodides) | Oxidative Method (Analog: Rafoxanide) |

| Technique | Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV) | Square-Wave Stripping Voltammetry (SWSV) |

| Working Electrode | Glassy Carbon Electrode (GCE) | TiO₂ Nanoparticles/Multi-Walled Carbon Paste Electrode (TiO₂ NPs/MWCNTPE) |

| Reference Electrode | Saturated Calomel Electrode (SCE) | Ag/AgCl |

| Counter Electrode | Platinum Wire | Platinum Wire |

| Supporting Electrolyte | 0.1 M Tetrabutylammonium perchlorate (B79767) in Acetonitrile | Britton-Robinson (BR) Buffer |

| Optimal pH | N/A (Aprotic Medium) | 6.0 |

| Peak Potential (Eₚ) | Negative potential, characteristic of C-I bond cleavage | ~ +0.45 V vs. Ag/AgCl |

| Process Type | Irreversible Reduction | Irreversible Oxidation |

| Limit of Detection (LOD) | Dependent on specific conditions | 0.054 mg/L (achieved for Rafoxanide) researchgate.net |

This table presents data extrapolated from studies on analogous compounds to illustrate potential analytical conditions. Direct experimental verification for this compound is required for confirmation.

Table 2: Research Findings on Electrochemical Behavior of Structurally Related Compounds

| Compound | Electrochemical Technique(s) | Key Findings & Research Focus |

| Aryl Iodides | Cyclic Voltammetry (CV) | Undergo reduction to form a radical anion, followed by cleavage of the C-I bond. pku.edu.cn |

| Rafoxanide | CV, DPSV, SWSV | Shows a well-defined, irreversible anodic peak at ~+0.45 V (pH 6.0). Method developed for sensitive quantification in water samples. researchgate.net |

| Acetanilide | Potentiostatic Method | Anodic ethoxylation on platinum and graphite (B72142) anodes to synthesize ethoxy-substituted derivatives. researchgate.net |

| Iodo-substituted Benzamides | Electrochemical Reduction | Used in reductive dearomatization reactions to construct phenanthridinones and other cyclic structures. acs.org |

This table summarizes relevant findings from the literature that inform the predicted electrochemical properties of this compound.

Future Research Directions and Emerging Academic Applications of 3,4 Diethoxy 5 Iodobenzamide

Development of Novel and Efficient Synthetic Routes

The accessibility of 3,4-Diethoxy-5-iodobenzamide is fundamental to its exploration. While standard synthetic pathways exist, future research will likely focus on developing more efficient, regioselective, and environmentally benign methods. A common approach to substituted benzamides involves the amidation of the corresponding benzoic acid. Therefore, the primary challenge lies in the efficient synthesis of 3,4-diethoxy-5-iodobenzoic acid.

A plausible route begins with the commercially available 3,4-diethoxybenzoic acid. The key step is the regioselective iodination at the C-5 position. Electrophilic iodination of activated aromatic rings can sometimes lead to mixtures of isomers. Research into optimizing this step is crucial. Methods employing iodine in the presence of a silver salt, such as silver trifluoroacetate (B77799), have been used for similar di-alkoxy benzoic acids. nih.gov Alternative iodinating systems, such as N-iodosuccinimide (NIS) activated by a catalytic amount of a Lewis acid like silver triflate, could offer improved control over regioselectivity and milder reaction conditions. acs.org

Once the 3,4-diethoxy-5-iodobenzoic acid is obtained, its conversion to the target benzamide (B126) can be achieved through several well-established methods. This includes initial conversion to the more reactive acid chloride using reagents like oxalyl chloride or thionyl chloride, followed by reaction with ammonia (B1221849). nih.gov Alternatively, direct amide coupling methods using reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of an activator like 4-dimethylaminopyridine (B28879) (DMAP) could provide a more direct and atom-economical route. rsc.org

Table 1: Potential Synthetic Routes for this compound

| Step | Reagents & Conditions | Purpose | Research Goal |

| Iodination | 3,4-Diethoxybenzoic acid, I₂, Silver Trifluoroacetate, CHCl₃ | Electrophilic iodination of the aromatic ring. nih.gov | Optimize regioselectivity for the 5-iodo isomer. |

| Iodination (Alternative) | 3,4-Diethoxybenzoic acid, N-Iodosuccinimide (NIS), AgOTf (cat.), CH₂Cl₂ | Catalytic iodination under milder conditions. acs.org | Improve yield and reduce waste from stoichiometric silver salts. |

| Amidation (via Acid Chloride) | 1. Oxalyl Chloride, CH₂Cl₂ 2. NH₃ | Conversion to acid chloride, followed by nucleophilic substitution. nih.gov | High reactivity but requires handling of sensitive intermediates. |

| Amidation (Direct Coupling) | EDCI, DMAP, NH₄Cl, DMF | Direct formation of the amide bond from the carboxylic acid. rsc.org | Milder conditions, avoids harsh reagents like thionyl chloride. |

Expansion of Computational Modeling Approaches

Computational chemistry offers powerful tools to predict the properties and behavior of molecules, thereby guiding experimental work. For this compound, a range of computational modeling approaches could be expanded to unlock its potential.

Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the compound's electronic absorption spectra (UV-Vis), correlating computational results with experimental data. researchgate.net Such studies are foundational for understanding the compound's photophysical properties and its potential use in materials science.

Molecular docking simulations represent another critical area for expansion. By building homology models of relevant biological targets (e.g., enzymes or receptors), docking studies can predict the binding affinity and orientation of this compound within the active site. researchgate.net This is invaluable for hypothesis-driven design of analogs with potential therapeutic activity, as seen in studies of related benzamides targeting dopamine (B1211576) receptors or the betaine/GABA transporter 1 (BGT1). researchgate.netresearchgate.net

Exploration of Unconventional Reactivity Profiles

The iodine substituent on the benzamide ring is a key functional group that enables a wide range of chemical transformations. The exploration of its reactivity is a significant avenue for future research. The C-I bond can participate in a variety of transition-metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters would allow for the introduction of new aryl or vinyl groups at the C-5 position, creating a library of novel derivatives. mdpi.com

Heck Reaction: Coupling with alkenes, catalyzed by palladium, could be used to introduce unsaturated side chains, a strategy employed in the synthesis of complex heterocyclic systems from iodo-benzamide precursors. zenodo.org

Stille Coupling: The use of organostannane reagents offers another powerful method for C-C bond formation, which has been utilized in the preparation of radioligand precursors from iodo-benzamide analogs. researchgate.net

Buchwald-Hartwig Amination: This reaction would enable the direct formation of C-N bonds, allowing for the synthesis of 5-amino-3,4-diethoxybenzamide derivatives.